molecular formula C21H27N3O3S B2596357 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide CAS No. 887196-86-3

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2596357
CAS No.: 887196-86-3
M. Wt: 401.53
InChI Key: KSWCWCIVUJRFHM-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl, benzyl, and tosyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methylbenzylamine: This intermediate can be synthesized by the reduction of 4-methylbenzyl chloride using a suitable reducing agent such as lithium aluminum hydride.

    Formation of N-tosylpiperazine: Piperazine is reacted with tosyl chloride in the presence of a base like triethylamine to form N-tosylpiperazine.

    Coupling Reaction: The final step involves the coupling of 4-methylbenzylamine with N-tosylpiperazine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylbenzyl)benzenesulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

    N-benzyl-p-toluene sulfonamide: Contains a benzyl and tosyl group but lacks the piperazine ring.

Uniqueness

4-methyl-N-(4-methylbenzyl)-N-tosylpiperazine-1-carboxamide is unique due to the presence of both the piperazine ring and the tosyl group, which impart specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-4-8-19(9-5-17)16-24(21(25)23-14-12-22(3)13-15-23)28(26,27)20-10-6-18(2)7-11-20/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWCWCIVUJRFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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